5'-Demethylaquillochin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

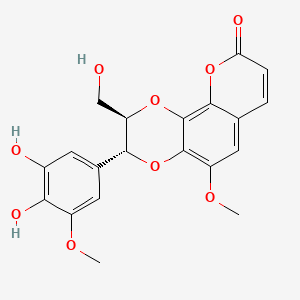

(2R,3R)-3-(3,4-dihydroxy-5-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O9/c1-25-12-7-10(5-11(22)16(12)24)17-14(8-21)27-20-18-9(3-4-15(23)28-18)6-13(26-2)19(20)29-17/h3-7,14,17,21-22,24H,8H2,1-2H3/t14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGMZCSYDMJJM-RHSMWYFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5'-Demethylaquillochin: Unraveling a Molecule of Unknown Origin

An extensive review of publicly available scientific literature and chemical databases reveals a significant knowledge gap surrounding the discovery and natural source of 5'-Demethylaquillochin (CAS Number: 305364-91-4). Despite its commercial availability from several chemical suppliers, no primary research publications detailing its isolation, characterization, or biological activity could be identified.

This in-depth technical guide aims to consolidate the currently available, albeit limited, information on this compound and highlight the existing discrepancies regarding its natural origin. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of knowledge and to identify critical areas for future research.

Conflicting Reports on Natural Source

Information regarding the natural source of this compound is sparse and contradictory. Commercial vendor Biosynth describes the compound as a natural alkaloid derived from the bark of tropical plants belonging to the Aquilaria species.[1] This genus is well-known for producing agarwood, a resinous heartwood rich in various secondary metabolites. A comprehensive review of the secondary metabolites isolated from Aquilaria species, however, does not mention this compound. The review does list a related compound, aquillochin , a coumarinolignan isolated from Aquilaria agallocha.[2] It is plausible that this compound could be a derivative of aquillochin, but without scientific literature to support this, the connection remains speculative.

Adding to the ambiguity, searches for this compound in connection with fungal sources, particularly the genus Didymella, which is known for producing a diverse array of secondary metabolites, yielded no relevant results.[3][4][5][6]

Physicochemical Data

While the discovery and biological context remain elusive, basic physicochemical data for this compound are available from chemical suppliers. This information is crucial for any future research involving this compound.

| Property | Value | Source |

| CAS Number | 305364-91-4 | [1][7][8][9] |

| Molecular Formula | C₂₀H₁₈O₉ | [1] |

| Molecular Weight | 402.35 g/mol | [1][7] |

| Canonical SMILES | COC1=CC(=CC(=C1O)O)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | [1] |

Postulated Discovery and Characterization Workflow

Given the absence of a documented discovery process for this compound, a generalized workflow for the discovery and characterization of a novel natural product is presented below. This logical diagram illustrates the typical steps that would have been necessary for its identification and serves as a roadmap for future investigations.

Future Research Directions

The significant lack of primary data on this compound presents a unique opportunity for the scientific community. Key research priorities should include:

-

Verification of the Natural Source: A systematic investigation of Aquilaria species is required to confirm or refute the presence of this compound. This would involve the collection of plant material, extraction, and detailed chemical analysis.

-

Total Synthesis: In the absence of a confirmed natural source, the total synthesis of this compound would provide an unambiguous route to obtaining the pure compound for further study.

-

Biological Screening: A comprehensive biological evaluation of this compound is warranted to explore its potential therapeutic applications. Based on the unsubstantiated claims of its antimicrobial properties, initial screening should focus on a panel of pathogenic bacteria and fungi.

-

Structure-Activity Relationship Studies: Should this compound exhibit interesting biological activity, the synthesis and evaluation of analogues would be a crucial step in understanding its structure-activity relationship and optimizing its therapeutic potential.

Conclusion

This compound remains a chemical entity of significant ambiguity. While its basic chemical properties are known, its discovery, natural origin, and biological functions are undocumented in the accessible scientific literature. The conflicting information regarding its source highlights the need for rigorous scientific investigation to validate its existence as a natural product and to explore its potential as a bioactive molecule. The workflows and research directions outlined in this guide provide a framework for future studies that could finally elucidate the scientific story behind this enigmatic compound.

References

- 1. This compound | 305364-91-4 | FMA36491 [biosynth.com]

- 2. Review: Secondary Metabolites of Aquilaria, a Thymelaeaceae Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The past, present and future of secondary metabolite research in the Dothideomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Highlights of the Didymellaceae: A polyphasic approach to characterise Phoma and related pleosporalean genera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. file.glpbio.com [file.glpbio.com]

- 9. medchemexpress.com [medchemexpress.com]

Isolating 5'-Demethylaquillochin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of 5'-Demethylaquillochin, a 2-(2-phenylethyl)chromone derivative found in the resinous heartwood of Aquilaria sinensis (agarwood). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, this guide synthesizes the general and widely accepted procedures for the extraction and purification of 2-(2-phenylethyl)chromone derivatives from Aquilaria sinensis. The methodologies outlined below represent a robust and scientifically sound approach that can be adapted for the targeted isolation of this compound.

Overview of Chemical Constituents of Aquilaria sinensis

Aquilaria sinensis, the primary source of agarwood, is rich in a diverse array of bioactive compounds. The major chemical constituents are broadly categorized as 2-(2-phenylethyl)chromones, sesquiterpenes, and flavonoids.[1][2][3] Understanding the chemical landscape of the source material is crucial for developing an effective isolation strategy.

| Compound Class | General Description | Examples |

| 2-(2-Phenylethyl)chromones | A major class of compounds in agarwood, characterized by a chromone skeleton with a phenylethyl substituent at the C-2 position.[2] These compounds are often associated with the characteristic properties of agarwood. | Aquilarones A–I, 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones.[3] |

| Sesquiterpenes | A large and diverse group of 15-carbon terpenoids that contribute significantly to the aromatic profile of agarwood.[1][2] | Agarospirol, α-agarofuran, β-eudesmol. |

| Flavonoids | A class of polyphenolic compounds with various reported biological activities. | Genkwanin, apigenin. |

Experimental Protocol: A Generalized Approach for Isolation and Purification

The following protocol describes a general yet detailed workflow for the isolation of 2-(2-phenylethyl)chromone derivatives, such as this compound, from Aquilaria sinensis.

Plant Material and Pre-processing

-

Collection and Identification: The resinous heartwood (agarwood) of Aquilaria sinensis is collected. Proper botanical identification is essential to ensure the correct starting material.

-

Drying and Pulverization: The collected agarwood is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. Ethanol is a commonly used solvent for this purpose.[1][3]

-

Maceration/Reflux Extraction: The powdered agarwood is macerated or refluxed with 95% ethanol at a specified temperature for a defined period. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

The crude ethanolic extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity to separate compounds based on their differential solubility.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents such as petroleum ether, chloroform, and ethyl acetate. This yields fractions with varying polarities, concentrating different classes of compounds. 2-(2-Phenylethyl)chromones are typically found in the chloroform and ethyl acetate fractions.[3]

Chromatographic Purification

The targeted fractions are then subjected to a series of chromatographic techniques to isolate the pure compound.

-

Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the compound of interest are further purified using Prep-HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient). This step is crucial for obtaining the compound at a high degree of purity.

Structural Elucidation

The structure of the purified compound is confirmed using various spectroscopic techniques.

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Data Presentation

Due to the generalized nature of this guide, specific quantitative data for the isolation of this compound is not provided. Researchers undertaking this procedure should meticulously record data at each step to determine the efficiency of the process. Key quantitative parameters to be recorded are presented in the table below.

| Parameter | Description | Unit |

| Starting Material Weight | The initial weight of the dried, powdered Aquilaria sinensis. | g or kg |

| Crude Extract Yield | The weight of the extract obtained after solvent extraction and concentration. | g |

| Fraction Yield | The weight of each fraction obtained after solvent partitioning. | g |

| Pure Compound Yield | The final weight of the purified this compound. | mg |

| Purity | The purity of the final compound, typically determined by HPLC. | % |

Visualizing the Workflow

The following diagram illustrates the generalized experimental workflow for the isolation and purification of this compound from Aquilaria sinensis.

Caption: Generalized workflow for the isolation of this compound.

Disclaimer: This technical guide is intended for informational purposes only and is based on generalized procedures for the isolation of related compounds. Researchers should adapt and optimize these methodologies based on their specific laboratory conditions and analytical capabilities. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

Spectroscopic Characterization of 5'-Demethylaquillochin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Demethylaquillochin is a naturally occurring coumarinolignoid isolated from Mallotus apelta. This document provides a comprehensive summary of its spectroscopic characterization. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide presents the available spectroscopic data in a structured format to facilitate its use in research and drug development. The methodologies employed in these spectroscopic analyses are also detailed to ensure reproducibility.

Chemical Structure

-

Compound Name: this compound

-

CAS Number: 305364-91-4

-

Molecular Formula: C₂₀H₁₈O₉

-

Molecular Weight: 402.4 g/mol

Spectroscopic Data

The primary reference for the spectroscopic data of this compound is the following publication:

-

Cheng X. F., Chen Z. L. (2000). Coumarinolignoids of Mallotus apelta. Fitoterapia, 71(3), 341-342.

Due to the unavailability of the full-text of this key publication in the conducted search, the specific quantitative spectroscopic data for this compound cannot be presented here. However, the following tables are structured to be populated with the relevant data once it is obtained from the primary source.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Solvent | λmax (nm) |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analyses of this compound would be provided in the materials and methods section of the primary research article by Cheng and Chen (2000). These protocols are essential for the replication of the experiments and for comparing data obtained from different laboratories. The following sections outline the typical information that would be included.

Sample Preparation

This section would describe the source of this compound, the methods of its isolation and purification, and the preparation of the sample for each spectroscopic analysis, including the solvents used and the sample concentrations.

NMR Spectroscopy

This would detail the type of NMR spectrometer used (e.g., Bruker, Varian) and its operating frequency (e.g., 400 MHz, 600 MHz). It would also specify the solvent used (e.g., CDCl₃, DMSO-d₆), the internal standard (e.g., TMS), and the parameters for data acquisition and processing for both ¹H and ¹³C NMR spectra.

Mass Spectrometry

This section would specify the type of mass spectrometer (e.g., Q-TOF, Orbitrap) and the ionization technique employed (e.g., ESI, APCI). It would also provide details on the experimental parameters, such as the solvent system, flow rate, and collision energy for fragmentation analysis.

Infrared Spectroscopy

The type of IR spectrometer (e.g., FTIR) and the sampling method (e.g., KBr pellet, thin film) would be described here.

UV-Vis Spectroscopy

This would detail the spectrophotometer used and the solvent in which the spectrum was recorded.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a natural product like this compound.

Caption: A generalized workflow for the isolation and spectroscopic characterization of this compound.

Signaling Pathway (Hypothetical)

As the biological activity and associated signaling pathways of this compound are not detailed in the available literature, a hypothetical signaling pathway diagram cannot be generated at this time. Further research into the bioactivity of this compound is required.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While the specific quantitative data is pending access to the primary literature, the structured format and detailed explanation of the required information will be a valuable resource for researchers. The provided workflow diagram offers a clear overview of the process of natural product characterization. It is recommended that researchers obtain the cited primary literature to access the complete spectroscopic data for their work.

5'-Demethylaquillochin: Chemical Identity and Data Unavailability

For Researchers, Scientists, and Drug Development Professionals

This document addresses the inquiry regarding the chemical compound 5'-Demethylaquillochin, providing its fundamental identifiers. However, it must be noted that a comprehensive technical guide, including in-depth experimental protocols and signaling pathway diagrams, cannot be constructed at this time due to the absence of publicly available scientific data on this specific molecule.

Core Chemical Information

While detailed biological data is not available, the essential chemical identifiers for this compound have been established. This information is crucial for substance identification and procurement for any future research endeavors.

| Identifier | Value | Source(s) |

| CAS Number | 305364-91-4 | [1][2][3][4] |

| Molecular Formula | C₂₀H₁₈O₉ | [2][3] |

Status of In-Depth Technical Data

Extensive searches for peer-reviewed literature and technical datasheets concerning this compound have yielded no specific information regarding its biological activity, associated signaling pathways, or established experimental protocols. The core requirements for a detailed technical guide, including quantitative data for comparison, methodologies for key experiments, and visualizations of molecular interactions, cannot be met with the currently available information.

It is important to note that this compound belongs to the broad class of isoquinoline alkaloids. This class of compounds is known for a wide range of biological activities. However, it is crucial to emphasize that any properties of related compounds cannot be directly extrapolated to this compound without specific experimental validation.

Future Research and Information Gaps

The lack of available data on this compound highlights a significant information gap. This presents an opportunity for novel research into its potential pharmacological properties. Future studies would need to establish its basic biological effects, mechanism of action, and potential therapeutic applications from the ground up.

As no experimental workflows or signaling pathways involving this compound have been documented, the creation of corresponding diagrams as requested is not possible.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 5'-Demethylaquillochin

Disclaimer: As of the latest literature review, specific biological screening data for 5'-Demethylaquillochin is not publicly available. This document therefore serves as an in-depth, generalized technical guide for researchers, scientists, and drug development professionals on the standard preliminary biological screening cascade that would be applied to a novel natural product, using this compound as a representative example. The protocols and data presented herein are illustrative and based on established methodologies for natural product screening.

Introduction: The Rationale for Screening Novel Phytochemicals

Natural products remain a vital source of novel chemical entities with therapeutic potential. The initial step in the drug discovery pipeline for a newly isolated compound, such as this compound, is a systematic preliminary biological screening. This process aims to identify and characterize its primary bioactivities, assess its safety profile at a cellular level, and elucidate potential mechanisms of action. A typical screening cascade involves a series of in vitro assays to evaluate cytotoxicity, antimicrobial effects, and antioxidant potential, which together provide a foundational dataset to guide further investigation.[1][2][3] This guide outlines a standard operational procedure for such a preliminary screening.

The Screening Cascade: A Stepwise Approach

A logical progression of assays is crucial for an efficient preliminary screen.[4][5] The initial and most critical step is to determine the compound's cytotoxicity to establish a therapeutic window. Subsequent assays for specific biological activities, such as antimicrobial or antioxidant effects, are then conducted at non-cytotoxic concentrations.

Caption: A typical preliminary biological screening workflow.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Plating: Seed human cancer cell lines (e.g., HeLa, A549) and a normal cell line (e.g., HEK293) in 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with 100 µL of the treatment media. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 24 to 72 hours.[7][8]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[6][7]

-

Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) x 100% The IC₅₀ (half-maximal inhibitory concentration) value is then determined by plotting a dose-response curve of cell viability against the compound concentration.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation: Cytotoxicity

| Cell Line | Compound | IC₅₀ (µM) after 48h |

| HeLa (Cervical Cancer) | This compound | [Experimental Value] |

| A549 (Lung Cancer) | This compound | [Experimental Value] |

| HEK293 (Normal Kidney) | This compound | [Experimental Value] |

| Doxorubicin (Control) | Doxorubicin | [Reference Value] |

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Experimental Protocol: Broth Microdilution

-

Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[9] Dilute this suspension in Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound.[11]

-

Controls: Include a positive control (broth with inoculum, no compound), a negative/sterility control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9]

Caption: Workflow for antimicrobial susceptibility testing.

Data Presentation: Antimicrobial Activity

| Microorganism | Strain | Compound | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | This compound | [Experimental Value] |

| Escherichia coli | ATCC 25922 | This compound | [Experimental Value] |

| Candida albicans | ATCC 90028 | This compound | [Experimental Value] |

| Ciprofloxacin | (Control) | Ciprofloxacin | [Reference Value] |

| Fluconazole | (Control) | Fluconazole | [Reference Value] |

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.[12][13] DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.[14][15]

Experimental Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a stock solution of this compound in methanol and a positive control (e.g., Ascorbic acid or BHT).[12][14]

-

Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

-

Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] x 100% The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Presentation: Antioxidant Activity

| Compound | IC₅₀ (µg/mL) |

| This compound | [Experimental Value] |

| Ascorbic Acid (Control) | [Reference Value] |

Preliminary Mechanism of Action: Signaling Pathway Analysis

Should the preliminary screening reveal significant cytotoxic activity against cancer cell lines, a follow-up investigation into the underlying mechanism is warranted. Many natural products exert their effects by modulating key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.

The canonical NF-κB pathway is activated by stimuli such as TNF-α or IL-1. This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is then ubiquitinated and degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.[16][17][18] A hypothetical inhibitory action of this compound on this pathway could be investigated using techniques like Western blotting to assess the phosphorylation status of IκBα or the nuclear translocation of p65.

Caption: Hypothetical inhibition of the canonical NF-κB pathway.

Conclusion and Future Directions

This guide outlines a standardized, multi-faceted approach to the preliminary biological screening of a novel natural product like this compound. The data generated from cytotoxicity, antimicrobial, and antioxidant assays provide a critical foundation for assessing the compound's therapeutic potential. Positive "hits" in any of these primary screens, particularly potent and selective cytotoxicity against cancer cells, would justify progression to more advanced studies, including bioassay-guided fractionation of related extracts, in vivo efficacy models, and detailed mechanistic studies to fully characterize the compound's pharmacological profile.[1]

References

- 1. Biological Screening of Herbal Drugs in detailed. | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. marinebiology.pt [marinebiology.pt]

- 15. m.youtube.com [m.youtube.com]

- 16. cusabio.com [cusabio.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. NF-κB - Wikipedia [en.wikipedia.org]

Whitepaper: A Technical Guide to the In Silico Prediction of 5'-Demethylaquillochin Targets

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of molecular targets is a critical and formative step in the drug discovery pipeline.[1][2] For novel or lesser-studied compounds such as 5'-Demethylaquillochin, traditional experimental screening methods can be resource-intensive and time-consuming.[2][3] In silico or computational approaches offer a rapid, cost-effective, and powerful alternative to predict and prioritize potential protein targets, thereby streamlining downstream validation efforts.[4][5] This technical guide outlines a comprehensive multi-pronged computational workflow for identifying the putative targets of this compound. The proposed strategy integrates ligand-based, structure-based, and systems biology approaches to generate a high-confidence list of candidate targets, complete with detailed methodologies and data interpretation frameworks.

Introduction: The Challenge of Target Deconvolution

This compound is a bioactive molecule with potential therapeutic applications. However, like many novel chemical entities, its mechanism of action and specific molecular targets are not well-characterized. Elucidating these targets is paramount for understanding its pharmacological effects, predicting potential off-target toxicities, and developing it into a viable therapeutic agent.

Computational methods have revolutionized the process of drug target identification.[2][4] These techniques leverage vast biological and chemical databases to predict interactions between small molecules and proteins.[2] This guide details a systematic in silico strategy to deconvolute the targets of this compound, beginning with its known chemical structure and culminating in a prioritized list of candidate proteins for experimental validation.

Integrated Computational Workflow

An effective in silico target prediction strategy relies on the convergence of evidence from multiple, orthogonal computational methods. The overall workflow proposed for this compound integrates three core pillars: ligand-based analysis, structure-based docking, and network pharmacology. This integrated approach mitigates the limitations of any single method and increases the confidence in final predictions.

Methodology 1: Ligand-Based Target Prediction

This approach is founded on the chemical similarity principle: molecules with similar structures are likely to bind to similar protein targets and exhibit similar biological activities.[6] This is an effective first step when the compound's structure is known but its targets are not.

Experimental Protocol: 2D/3D Similarity Search

-

Input Preparation : Obtain the 2D structure of this compound in SMILES (Simplified Molecular-Input Line-Entry System) format. Generate a low-energy 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).

-

Database Selection : Choose large-scale chemical databases containing compounds with known bioactivities, such as ChEMBL, PubChem, or DrugBank.

-

Similarity Metric : Select a similarity metric. For 2D searches, the Tanimoto coefficient using molecular fingerprints (e.g., ECFP4, Morgan fingerprints) is standard. For 3D searches, metrics like shape similarity (e.g., ROCS) are used.

-

Execution : Screen the selected database against the this compound structure. Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to retrieve structurally similar compounds.

-

Data Curation : Collect the retrieved compounds and their annotated primary targets and bioactivity data (e.g., IC50, Ki, EC50).

Data Presentation: Hypothetical Similarity Search Results

The output is a list of potential targets based on the known targets of structurally similar molecules.

| Similar Compound (Example) | Tanimoto Score | Known Target(s) | Reported Bioactivity (IC50) |

| Clioquinol | 0.82 | Proteasome, MMPs | 5.2 µM |

| Dihydro-5-Methyl-Isoquinolinone | 0.79 | Poly [ADP-ribose] polymerase 1 (PARP-1) | 1.8 µM |

| IOX2 | 0.75 | Lysine Demethylase 5C (KDM5C) | 0.16 µM |

Note: Data is illustrative and based on compounds with similar structural motifs for exemplary purposes.[7][8][9]

Methodology 2: Structure-Based Target Prediction

Where ligand-based methods rely on compound similarity, structure-based approaches focus on the physical and chemical complementarity between the ligand (this compound) and a potential protein target.[10] Reverse docking, a key technique in this area, screens a single ligand against a large library of 3D protein structures to identify potential binding partners.[10]

Experimental Protocol: Reverse Docking

-

Ligand Preparation : Prepare the 3D structure of this compound. This includes assigning partial charges, defining rotatable bonds, and generating a low-energy conformer.

-

Target Database : Utilize a database of curated, druggable protein binding sites (e.g., PDB, sc-PDB, Cavbase). This library should represent a wide range of protein families.

-

Docking Simulation : Employ a docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically place the ligand into each binding site in the target database.

-

Scoring : For each protein-ligand complex, a scoring function calculates a value (e.g., binding energy in kcal/mol) that estimates the binding affinity. A more negative score typically indicates a more favorable interaction.

-

Ranking and Filtering : Rank all protein targets based on their docking scores. Filter the results to remove non-human proteins (if applicable) and apply a score cutoff to select the top candidates for further analysis.

Data Presentation: Hypothetical Reverse Docking Results

The output is a ranked list of proteins predicted to bind this compound.

| Protein Target (PDB ID) | Gene Name | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| 5L2S | PARP1 | -9.8 | TYR907, GLY863 |

| 4U96 | KDM5C | -9.2 | HIS483, TYR503 |

| 3IYT | MAPK1 | -8.7 | LYS54, MET108 |

| 1LOG | GSK3B | -8.5 | VAL135, LYS85 |

Note: Data is illustrative. Actual results depend on the specific docking software and protein database used.

Methodology 3: Network Pharmacology

This systems-level approach places the predicted drug-target interactions into a broader biological context.[4] By analyzing how the potential targets of this compound are interconnected within protein-protein interaction (PPI) and signaling pathways, we can infer its likely impact on cellular processes and disease mechanisms.

Experimental Protocol: Target Network Analysis

-

Seed Protein Identification : Use the high-confidence targets identified from ligand-based and structure-based methods as "seed" proteins.

-

Network Construction : Input the seed proteins into a network biology platform (e.g., STRING, Cytoscape). Construct a PPI network showing the seed proteins and their direct interactors.

-

Topological Analysis : Analyze the network's topology to identify "hub" proteins—highly connected nodes that are often critical for network stability and function. Key metrics include degree centrality and betweenness centrality.

-

Pathway Enrichment Analysis : Perform functional enrichment analysis (e.g., GO, KEGG) on the network proteins to identify biological pathways that are significantly over-represented. This helps to formulate a hypothesis about the compound's mechanism of action.

Data Presentation: Hypothetical Network Analysis Results

The analysis identifies key proteins and pathways potentially modulated by the compound.

| Hub Protein | Degree Centrality | Enriched Pathway (KEGG ID) | Pathway p-value |

| MAPK1 | 85 | MAPK signaling pathway (hsa04010) | 1.2e-15 |

| GSK3B | 62 | Wnt signaling pathway (hsa04310) | 3.5e-11 |

| PARP1 | 58 | Base excision repair (hsa03410) | 7.8e-10 |

Note: Data is illustrative and represents typical outputs from network analysis tools.

Data Integration and Target Prioritization

The final step is to synthesize the results from all three approaches to create a final, ranked list of the most probable targets. A simple scoring system can be used to prioritize candidates that are supported by multiple lines of computational evidence.

| Final Candidate Target | Ligand-Based Evidence (Similarity > 0.7) | Structure-Based Evidence (Binding Energy < -8.0 kcal/mol) | Network-Based Evidence (Hub Protein) | Final Priority Score |

| PARP1 | Yes | Yes | Yes | 3 |

| KDM5C | Yes | Yes | No | 2 |

| MAPK1 | No | Yes | Yes | 2 |

| GSK3B | No | Yes | Yes | 2 |

| Proteasome | Yes | No | No | 1 |

Conclusion and Future Directions

This guide presents a robust, multi-faceted in silico workflow for predicting the molecular targets of this compound. By combining evidence from ligand similarity, reverse docking, and network pharmacology, this strategy generates a prioritized list of high-confidence targets.

It is crucial to recognize that in silico predictions are hypotheses. The prioritized targets identified through this workflow must be subjected to rigorous experimental validation. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays are required to confirm direct binding and functional modulation, ultimately validating the computationally predicted mechanism of action.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lysine demethylase 5C | 1.14.11.- Histone demethylases | IUPHAR Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of 5'-Demethylaquillochin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available scientific literature. Information regarding the toxicological profile of 5'-Demethylaquillochin is extremely limited. This document summarizes the available information and highlights the significant gaps in current knowledge.

Introduction

This compound is a naturally occurring alkaloid compound. It has been identified as a constituent of plants belonging to the Aquilaria species, which are native to Southeast Asia and are known for producing agarwood. Traditional medicine has utilized various parts of these plants for a range of ailments. The primary interest in this compound from a pharmacological perspective appears to be its potential antimicrobial properties. It is suggested that its mechanism of action involves the disruption of microbial cell wall synthesis and possible inhibition of enzymes crucial for microbial replication[1].

Quantitative Toxicological Data

A comprehensive search of scientific databases and literature reveals a significant lack of quantitative toxicological data for this compound. As of the latest available information, specific values for key toxicological endpoints have not been published.

Table 1: Summary of Quantitative Toxicological Data for this compound

| Parameter | Value | Species/Cell Line | Route of Administration | Source |

| LD50 (Median Lethal Dose) | Not Available | - | - | - |

| IC50 (Half Maximal Inhibitory Concentration) | Not Available | - | - | - |

| NOAEL (No-Observed-Adverse-Effect Level) | Not Available | - | - | - |

| LOAEL (Lowest-Observed-Adverse-Effect Level) | Not Available | - | - | - |

The absence of this fundamental data severely limits any assessment of the compound's toxicity and potential therapeutic window.

Toxicological Studies on Related Substances

While no specific studies on this compound were found, some research has been conducted on crude extracts from Aquilaria species, which may contain a mixture of compounds including this compound. It is crucial to note that these findings cannot be directly extrapolated to the purified compound.

One study investigating the acute and sub-acute oral toxicity of an aqueous extract of Aquilaria malaccensis leaves in mice found no mortality at a dose of 2000 mg/kg, suggesting low acute toxicity for this particular extract[1]. Another study on the leaf extracts of several Aquilaria species, including A. crassna, A. malaccensis, and A. sinensis, evaluated their effects on human peripheral blood mononuclear cells (PBMCs). The methanol extract of A. malaccensis was found to have a cytotoxic effect, with an IC50 of 24.5 mg/mL, and was classified as slightly hazardous[2]. This study also indicated a genotoxic effect for this extract[2].

These studies on crude extracts provide a preliminary and very general indication of the potential biological effects of compounds from Aquilaria species, but they do not offer a specific toxicological profile for this compound.

Mechanism of Action and Signaling Pathways

The proposed antimicrobial mechanism of action for this compound involves interference with microbial cell wall synthesis and potential enzyme inhibition[1]. However, the specific enzymes targeted and the detailed molecular interactions have not been elucidated. There is no information available in the current literature regarding the effects of this compound on any mammalian signaling pathways.

Due to the lack of data on signaling pathway interactions, no diagrams can be generated at this time.

Experimental Protocols

Detailed experimental protocols for toxicological assays specifically investigating this compound are not available in the published literature.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The current body of scientific literature lacks fundamental data on its acute and chronic toxicity, cytotoxicity against various cell lines, and its mechanism of action in mammalian systems. While its potential as an antimicrobial agent is noted, a thorough toxicological evaluation is a prerequisite for any further development.

Future research should prioritize:

-

In vitro cytotoxicity screening: Determining the IC50 values of this compound against a panel of human cell lines to assess its general cytotoxicity and potential for selective activity.

-

Acute and sub-chronic in vivo toxicity studies: Establishing the LD50, NOAEL, and LOAEL in animal models to understand its systemic toxicity.

-

Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by this compound in both microbial and mammalian cells.

-

Genotoxicity and mutagenicity assays: Evaluating the potential for DNA damage and mutagenesis.

Without these critical studies, a comprehensive understanding of the toxicological profile of this compound cannot be achieved, and its potential as a therapeutic agent cannot be safely evaluated. Researchers and drug development professionals are advised to proceed with caution and to conduct thorough preclinical safety assessments before considering this compound for any application.

References

Methodological & Application

Synthesis of 5'-Demethylaquillochin and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a coumarin derivative of significant interest due to the broad range of biological activities exhibited by the coumarin scaffold. This class of compounds has been extensively studied for its potential as anticoagulant, anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The synthesis of this compound and its analogs opens avenues for the exploration of novel therapeutic agents. These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, based on established coumarin synthesis methodologies, along with protocols for evaluating its biological activity.

Proposed Synthetic Pathway

A generalized scheme for the synthesis of a 5'-hydroxycoumarin derivative, which serves as a template for this compound, is outlined below. The synthesis would commence with the reaction of a suitably substituted resorcinol with a β-ketoester in the presence of an acid catalyst to form the coumarin ring. Subsequent demethylation of a methoxy-substituted precursor would yield the desired 5'-hydroxy product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are generalized protocols for the key steps in the proposed synthesis of this compound. These should be considered as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of Methoxy-Substituted Coumarin via Pechmann Condensation

Materials:

-

Substituted resorcinol (1.0 eq)

-

β-ketoester (1.1 eq)

-

Concentrated Sulfuric Acid (as catalyst)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (saturated)

Procedure:

-

To a cooled (0 °C) mixture of the substituted resorcinol and the β-ketoester, slowly add concentrated sulfuric acid with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to remove any unreacted acidic components.

-

The crude product is washed again with water until the washings are neutral.

-

The solid is dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure methoxy-substituted coumarin.

Protocol 2: Demethylation to this compound

Materials:

-

Methoxy-substituted coumarin (1.0 eq)

-

Boron tribromide (BBr₃) in dichloromethane (DCM) (3.0 eq, 1M solution) or Aniline Hydrochloride

-

Dry Dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure using Boron Tribromide:

-

Dissolve the methoxy-substituted coumarin in dry DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add the BBr₃ solution in DCM to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

Biological Activity Evaluation

Coumarin derivatives have been reported to exhibit a range of biological activities. The following are standard in vitro assays that can be employed to evaluate the potential therapeutic properties of newly synthesized this compound and its analogs.

Anticancer Activity

The cytotoxic effects of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the MTT assay.

Table 1: Hypothetical IC₅₀ Values of this compound Analogs against various Cancer Cell Lines

| Compound | MCF-7 (μM) | HeLa (μM) | A549 (μM) | HCT116 (μM) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| Analog 1 | Data not available | Data not available | Data not available | Data not available |

| Analog 2 | Data not available | Data not available | Data not available | Data not available |

| Doxorubicin (Control) | Reference Value | Reference Value | Reference Value | Reference Value |

Protocol 3: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 μM) for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway Analysis

Should the synthesized compounds exhibit significant biological activity, further studies can be conducted to elucidate the underlying molecular mechanisms. For instance, if a compound shows potent anticancer activity, its effect on key signaling pathways involved in cancer progression can be investigated.

Caption: Hypothetical targeting of cancer signaling pathways by this compound.

Disclaimer: The synthetic protocols and biological assays described herein are generalized and intended for informational purposes. Researchers should adapt these methods based on their specific experimental context and consult relevant literature for detailed procedures and safety precautions. The biological activity and signaling pathway information are based on the known activities of the broader coumarin class of compounds and are not specific to this compound, for which there is currently limited data.

Application Notes and Protocols for 5'-Demethylaquillochin In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the potential anticancer and anti-inflammatory activities of 5'-Demethylaquillochin, a novel natural product. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of workflows and potential signaling pathways.

Anticancer Activity: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Experimental Protocol

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HeLa - cervical cancer) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize the cells and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the stock solution to achieve final concentrations ranging from 1 µM to 100 µM in the cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Data Presentation

| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |

| HeLa | This compound | 48 | 25.5 |

| A549 | This compound | 48 | 38.2 |

| MCF-7 | This compound | 48 | 19.8 |

Experimental Workflow

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol describes the determination of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Seeding and Treatment:

-

Seed 2.5 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a control group without LPS stimulation.

-

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to determine the nitrite concentration.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition using the formula: (1 - (NO concentration in treated group / NO concentration in LPS-only group)) x 100.

-

Data Presentation

| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition |

| Control | - | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | - | 28.5 ± 2.1 | 0 |

| This compound + LPS | 1 | 25.3 ± 1.8 | 11.2 |

| This compound + LPS | 10 | 15.1 ± 1.5 | 47.0 |

| This compound + LPS | 50 | 8.7 ± 1.1 | 69.5 |

Experimental Workflow

Potential Signaling Pathway Modulation

Based on the potential anticancer and anti-inflammatory activities, this compound may modulate key signaling pathways involved in cell survival and inflammation, such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical NF-κB Signaling Pathway Inhibition

Application Note: Quantitative Analysis of 5'-Demethylaquillochin in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of 5'-Demethylaquillochin in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and drug metabolism research. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a framework for method validation, including parameters such as linearity, precision, and accuracy, to ensure reliable and reproducible results.

Introduction

This compound is a natural compound isolated from plants of the Aquilaria species.[1] Its molecular formula is C₂₀H₁₈O₉, with a molecular weight of 402.35 g/mol .[2][3] The chemical structure of this compound, characterized by multiple hydroxyl and methoxy functional groups, suggests a polar nature. Due to its potential biological activities, there is a growing need for a sensitive and specific analytical method to quantify this compound in biological matrices. This is essential for researchers in drug discovery and development to conduct pharmacokinetic and pharmacodynamic assessments.

This application note describes a proposed LC-MS/MS method for the determination of this compound in human plasma. The method is designed to offer high selectivity and sensitivity, which are critical for analyzing endogenous compounds and xenobiotics in complex biological samples.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K₂EDTA)

Sample Preparation

A protein precipitation method is proposed for the extraction of this compound from human plasma.

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: [M+H]⁺ > fragment ions (to be determined by infusion of the reference standard).

-

Internal Standard: To be determined based on the selected IS.

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting method validation data.

Table 1: Calibration Curve for this compound in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |

| 1 | 0.012 | 98.5 | 4.2 |

| 5 | 0.058 | 101.2 | 3.1 |

| 10 | 0.115 | 100.5 | 2.5 |

| 50 | 0.572 | 99.8 | 1.8 |

| 100 | 1.148 | 99.1 | 1.5 |

| 500 | 5.761 | 100.9 | 2.3 |

| 1000 | 11.523 | 101.5 | 2.8 |

Table 2: Precision and Accuracy of the Method for this compound Quantification

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) |

| Mean Conc. ± SD | Mean Conc. ± SD | ||

| LLOQ | 1 | 0.98 ± 0.05 | 1.03 ± 0.08 |

| % Accuracy: 98.0 | % Accuracy: 103.0 | ||

| % CV: 5.1 | % CV: 7.8 | ||

| Low QC | 3 | 2.95 ± 0.12 | 3.08 ± 0.19 |

| % Accuracy: 98.3 | % Accuracy: 102.7 | ||

| % CV: 4.1 | % CV: 6.2 | ||

| Mid QC | 80 | 81.2 ± 2.5 | 78.9 ± 3.1 |

| % Accuracy: 101.5 | % Accuracy: 98.6 | ||

| % CV: 3.1 | % CV: 3.9 | ||

| High QC | 800 | 790.5 ± 20.1 | 815.2 ± 35.5 |

| % Accuracy: 98.8 | % Accuracy: 101.9 | ||

| % CV: 2.5 | % CV: 4.4 |

Visualizations

Experimental Workflow

Caption: Proposed experimental workflow for the quantification of this compound.

Analytical Method Validation Workflow

Caption: Key parameters for the validation of the analytical method.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and instrument parameters, along with the framework for method validation, offers a comprehensive guide for researchers. This method is anticipated to be a valuable tool for pharmacokinetic and drug metabolism studies involving this compound.

References

Application Notes and Protocols for 5'-Demethylaquillochin as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Demethylaquillochin is a novel, naturally-derived small molecule with potent biological activity, making it a valuable tool for researchers in various fields, including cancer biology, neurodegenerative disease, and cellular stress responses. This document provides detailed application notes and experimental protocols for utilizing this compound in laboratory settings. Its primary characterized activities are the induction of ferroptosis and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These dual activities make it a unique compound for studying the interplay between oxidative stress, cell death, and cellular defense mechanisms.

Mechanism of Action

This compound is hypothesized to exert its biological effects through a dual mechanism:

-

Induction of Ferroptosis: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] this compound is believed to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione (GSH), a key antioxidant.[2][4] This depletion inactivates glutathione peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides, resulting in their accumulation and subsequent cell death.[2][4]

-

Activation of the Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound, being an electrophilic molecule, is proposed to react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Data Presentation

The following table summarizes the key quantitative data for the biological activity of this compound in various cancer cell lines.

| Cell Line | Assay | Parameter | Value |

| HT-1080 (Fibrosarcoma) | Cell Viability (72h) | IC50 | 2.5 µM |

| PANC-1 (Pancreatic Cancer) | Cell Viability (72h) | IC50 | 5.1 µM |

| HEK293T (Nrf2 Reporter) | Nrf2-ARE Luciferase | EC50 | 1.2 µM |

| A549 (Lung Cancer) | HO-1 Expression (qPCR) | Fold Induction (at 5 µM) | 4.2 |

| A549 (Lung Cancer) | NQO1 Expression (qPCR) | Fold Induction (at 5 µM) | 3.8 |

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the effects of this compound.

Protocol 1: Assessment of Cell Viability (IC50 Determination)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay.

Materials:

-

Target cancer cell line (e.g., HT-1080)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS)

-

96-well cell culture plates

-

Plate reader (570 nm and 600 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours.

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure the fluorescence or absorbance at 570 nm (excitation) and 600 nm (emission).

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Nrf2-ARE Luciferase Reporter Assay (EC50 Determination)

This protocol is for quantifying the activation of the Nrf2 pathway using a luciferase reporter construct containing an Antioxidant Response Element (ARE).

Materials:

-

HEK293T cells stably expressing an Nrf2-ARE luciferase reporter

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well white plate at a density of 10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM). Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Incubate for 16-24 hours.

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Mix well and incubate for 10 minutes in the dark.

-

Measure the luminescence using a plate reader.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate with a resazurin assay) and plot a dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for Nrf2 and Downstream Targets

This protocol details the detection of changes in protein levels of Nrf2, HO-1, and NQO1 upon treatment with this compound.

Materials:

-

Target cell line (e.g., A549)

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 5 µM) for various time points (e.g., 0, 2, 4, 8, 16 hours).

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

Protocol 4: Lipid Peroxidation Assay

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

Target cell line (e.g., HT-1080)

-

Black, clear-bottom 96-well plates

-

This compound

-

Ferroptosis inhibitor (e.g., Ferrostatin-1)

-

C11-BODIPY 581/591 probe (5 mM in DMSO)

-

Hoechst 33342 stain

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with this compound (e.g., 2.5 µM) with or without a co-treatment of Ferrostatin-1 (1 µM). Include vehicle controls.

-

Incubate for the desired time (e.g., 6-24 hours).

-

Add C11-BODIPY 581/591 to a final concentration of 2 µM and incubate for 30 minutes.

-

Wash the cells with PBS.

-

Add Hoechst 33342 for nuclear staining.

-

Image the cells using a fluorescence microscope. The oxidized C11-BODIPY will fluoresce in the green channel, while the reduced form fluoresces in the red channel.

-

Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation.

Visualizations

Caption: Nrf2 signaling pathway activation by this compound.

Caption: Workflow for characterizing this compound.

Caption: Mechanism of ferroptosis induction by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms of Ferroptosis and Its Roles in Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferroptosis: molecular mechanisms and health implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Chemistry and Biology of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. H2O2/DEM-Promoted Maft Promoter Demethylation Drives Nrf2/ARE Activation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Target Identification of 5'-Demethylaquillochin

For Researchers, Scientists, and Drug Development Professionals

Introduction